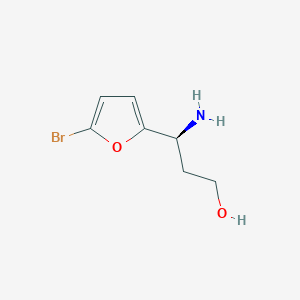

(3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL

Description

(3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL is a chiral amino alcohol derivative featuring a brominated furan ring at the 5-position and a primary alcohol moiety. The bromine atom on the furan ring enhances electrophilic reactivity and may influence binding affinity in target proteins or enzymes.

Properties

Molecular Formula |

C7H10BrNO2 |

|---|---|

Molecular Weight |

220.06 g/mol |

IUPAC Name |

(3S)-3-amino-3-(5-bromofuran-2-yl)propan-1-ol |

InChI |

InChI=1S/C7H10BrNO2/c8-7-2-1-6(11-7)5(9)3-4-10/h1-2,5,10H,3-4,9H2/t5-/m0/s1 |

InChI Key |

GTLGXLREIQUXBH-YFKPBYRVSA-N |

Isomeric SMILES |

C1=C(OC(=C1)Br)[C@H](CCO)N |

Canonical SMILES |

C1=C(OC(=C1)Br)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL typically involves the bromination of a furan derivative followed by the introduction of the amino alcohol group. A common synthetic route might include:

Bromination: Starting with a furan derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Amino Alcohol Introduction: The brominated furan can then undergo a nucleophilic substitution reaction with an appropriate amino alcohol precursor under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL can undergo various chemical reactions, including:

Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The brominated furan ring can be reduced to form a non-brominated furan derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of non-brominated furan derivatives.

Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in the development of bioactive compounds.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The brominated furan ring could play a role in binding to the target, while the amino alcohol group might be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Variations

The most relevant structural analog identified is (3S)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL . This compound replaces the furyl group with a pyridyl ring, introducing a nitrogen atom into the aromatic system. Key differences include:

The conserved bromine at the 5-position in both compounds suggests its role in steric or electronic modulation of activity.

Physicochemical and Pharmacological Properties

- LogP and Lipophilicity : The furyl derivative is expected to exhibit higher lipophilicity (LogP) compared to the pyridyl analog due to the oxygen atom’s lower polarizability versus pyridine’s nitrogen. This could influence membrane permeability and bioavailability.

- Bioactivity : Pyridine-containing analogs are often associated with enhanced binding to metalloenzymes or receptors requiring nitrogen coordination. The furyl variant may instead favor interactions with hydrophobic pockets or oxygen-dependent active sites.

- Synthetic Utility : The bromine substituent in both compounds facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), though the furyl system’s electron-rich nature may accelerate such reactions compared to pyridyl derivatives.

Biological Activity

(3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of (3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL features a chiral center at the 3-position, which is critical for its biological activity. The presence of the bromo-substituted furyl group enhances its interaction with biological targets. The synthesis typically involves multi-step reactions starting from commercially available precursors, utilizing techniques such as nucleophilic substitution and chiral resolution to obtain the desired enantiomer.

Biological Activity Overview

The biological activity of (3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL has been studied in various contexts, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to (3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL exhibit significant antimicrobial effects. For instance:

- Activity Against Bacteria : Compounds derived from similar structures showed Minimum Inhibitory Concentration (MIC) values ranging from 0.3 to 8.5 µM against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| Compound A | 0.5 | E. coli |

| Compound B | 1.0 | P. aeruginosa |

| (3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL | TBD | TBD |

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro assays:

- Cell Lines Tested : Studies indicated that it could induce apoptosis in breast cancer cell lines like MCF-7 and MDA-MB-231 at submicromolar concentrations, similar to other quinoxaline derivatives .

Anti-inflammatory Effects

Additionally, compounds with structural similarities have shown promising anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The mechanisms underlying the biological activities of (3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL are thought to involve:

- Receptor Interaction : The compound may act as an antagonist or modulator at specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : The induction of programmed cell death in cancer cells may be mediated by the activation of caspases and downregulation of anti-apoptotic proteins.

Case Studies

Several case studies have highlighted the efficacy of (3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL:

- Antibacterial Efficacy : In a study comparing various derivatives against Staphylococcus aureus, it was found that certain modifications enhanced antibacterial potency significantly compared to standard antibiotics like ciprofloxacin .

- Anticancer Properties : A recent investigation into its effects on MCF-7 cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.